molecular formula C7H7NO B3358654 5-Ethylfuran-2-carbonitrile CAS No. 815587-49-6

5-Ethylfuran-2-carbonitrile

Cat. No. B3358654
CAS RN: 815587-49-6
M. Wt: 121.14 g/mol
InChI Key: MZNNFRYDYKRGAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan derivatives, including 5-Ethylfuran-2-carbonitrile, is a topic of ongoing research. Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural) . The synthesis of furan compounds has seen recent advances, with a variety of catalysts being used for these transformations .

Scientific Research Applications

Synthesis of Thiophene Derivatives

5-Ethylfuran-2-carbonitrile could potentially be used in the synthesis of thiophene derivatives . Thiophene-based analogs are of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Medicinal Chemistry

Furan derivatives, including this compound, have taken on a special position in the realm of medicinal chemistry . They are essential in the search for new drugs, particularly due to the remarkable therapeutic efficacy of furan-related medicines .

Antibacterial Activity

Furan derivatives have shown significant antibacterial activity . For instance, 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol2-ylimino)thiazolidin-4-one derivatives with small aryl or heteroaryl groups and non-bulky non-polar substituents have been found to be effective at inhibiting the growth of gram-positive bacteria .

Industrial Chemistry

Furan derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This could potentially be an area of application for this compound.

Organic Semiconductors

Thiophene-mediated molecules, which could potentially include those synthesized using this compound, have a prominent role in the advancement of organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that this compound could potentially be used in this field.

properties

IUPAC Name

5-ethylfuran-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-2-6-3-4-7(5-8)9-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNNFRYDYKRGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650302
Record name 5-Ethylfuran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

815587-49-6
Record name 5-Ethylfuran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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